molecular formula C26H30N2O6S B5321525 3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5321525
M. Wt: 498.6 g/mol
InChI Key: PXQCIFJMVZSVPG-ZNTNEXAZSA-N
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Description

3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted acyl chloride and an amine.

    Introduction of the Phenyl and Benzoyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions.

    Attachment of the Piperidine-1-sulfonyl Group: This step involves the reaction of the intermediate with piperidine-1-sulfonyl chloride under basic conditions.

    Addition of the 3-methoxypropyl Group: This can be done through a nucleophilic substitution reaction using 3-methoxypropyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-methylpiperidine
  • 1-(3-methoxypropyl)piperidin-4-amine
  • 1-(4-hydroxyphenyl)-3-methoxypropan-1-one

Uniqueness

3-hydroxy-1-(3-methoxypropyl)-5-phenyl-4-[4-(piperidine-1-sulfonyl)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-piperidin-1-ylsulfonylphenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6S/c1-34-18-8-17-28-23(19-9-4-2-5-10-19)22(25(30)26(28)31)24(29)20-11-13-21(14-12-20)35(32,33)27-15-6-3-7-16-27/h2,4-5,9-14,23,29H,3,6-8,15-18H2,1H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQCIFJMVZSVPG-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)O)C(=O)C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)\O)/C(=O)C1=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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